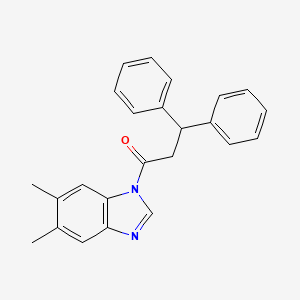![molecular formula C21H26N2O3 B6025249 N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide](/img/structure/B6025249.png)
N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(4-morpholinylmethyl)benzyl]-2-phenoxypropanamide is a chemical compound that has garnered significant attention in scientific research. It is commonly referred to as MBC-1010, and its chemical formula is C24H28N2O3. This compound has been synthesized using various methods, and its mechanism of action is still being studied. MBC-1010 has shown promising results in preclinical studies, indicating its potential use in various scientific fields.
作用机制
The exact mechanism of action of MBC-1010 is still being studied. However, it is believed to act as a dual inhibitor of monoamine oxidase (MAO) and histone deacetylase (HDAC). MAO is an enzyme that breaks down various neurotransmitters, such as serotonin and dopamine, in the brain. Inhibition of MAO can increase the levels of these neurotransmitters, which may have therapeutic effects. HDAC is an enzyme that regulates gene expression by removing acetyl groups from histones. Inhibition of HDAC can lead to changes in gene expression, which may also have therapeutic effects.
Biochemical and Physiological Effects:
MBC-1010 has been shown to have various biochemical and physiological effects. In preclinical studies, MBC-1010 has been shown to increase the levels of various neurotransmitters, such as serotonin and dopamine, in the brain. MBC-1010 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, MBC-1010 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
MBC-1010 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its purity can be as high as 99%. MBC-1010 has also shown promising results in preclinical studies, indicating its potential use in various scientific fields. However, there are also some limitations to using MBC-1010 in lab experiments. Its mechanism of action is still being studied, and its safety and efficacy in humans have not been established. Additionally, MBC-1010 may have off-target effects, which could complicate the interpretation of results.
未来方向
There are several future directions for the study of MBC-1010. One direction is to further elucidate its mechanism of action, particularly its dual inhibition of MAO and HDAC. Another direction is to study its safety and efficacy in humans, particularly in the treatment of neurodegenerative diseases and depression. Additionally, MBC-1010 could be studied in combination with other drugs to enhance its therapeutic effects. Finally, the synthesis of MBC-1010 could be optimized to increase its yield and purity, which could make it more accessible for scientific research.
合成方法
MBC-1010 is synthesized using a multi-step process that involves the reaction of 2-phenoxypropanoic acid with 4-morpholinylmethylbenzylamine. The reaction proceeds in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP). The resulting product is then purified using various techniques, such as column chromatography or recrystallization. The yield of MBC-1010 is typically around 50-60%, and its purity can be as high as 99%.
科学研究应用
MBC-1010 has been studied for its potential use in various scientific fields, including cancer research, neurology, and psychiatry. In cancer research, MBC-1010 has shown promising results in inhibiting the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MBC-1010 has also been studied for its potential use in neurology and psychiatry, particularly in the treatment of neurodegenerative diseases and depression. Preclinical studies have shown that MBC-1010 can increase the levels of various neurotransmitters, such as serotonin and dopamine, in the brain, which may have therapeutic effects.
属性
IUPAC Name |
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-17(26-20-9-3-2-4-10-20)21(24)22-15-18-7-5-6-8-19(18)16-23-11-13-25-14-12-23/h2-10,17H,11-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJUWWFXBCHPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1CN2CCOCC2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethyl-3-(4-morpholinyldiazenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B6025171.png)
![[2-({4-[(4-chlorobenzoyl)oxy]-3-methoxybenzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6025172.png)
![ethyl 2-({[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B6025178.png)
![2-benzyl-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}morpholine](/img/structure/B6025186.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6025192.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B6025195.png)
![4-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B6025196.png)
![methyl 2-({[(3-methoxyphenyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6025200.png)
![N-[(1-methyl-3-piperidinyl)methyl]-N-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-phenylethanamine](/img/structure/B6025205.png)
![N-[3-chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6025215.png)

![3-(2-{[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6025223.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]piperidine](/img/structure/B6025244.png)
